

A Comprehensive Technical Guide to the Synthesis and Impurity Profiling of Pranlukast Hemihydrate

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Compound of Interest		
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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the synthesis pathways for **Pranlukast hemihydrate**, a potent and selective cysteinyl leukotriene receptor antagonist. The document elucidates the core chemical transformations, key intermediates, and a thorough analysis of the associated impurities. Experimental protocols for pivotal reactions are detailed, and quantitative data is summarized for clarity. Visual diagrams generated using Graphviz are provided to illustrate the synthetic routes and impurity formation mechanisms, offering a comprehensive resource for professionals in pharmaceutical research and development.

Introduction to Pranlukast Hemihydrate

Pranlukast is a leukotriene receptor antagonist used in the management of asthma and other allergic conditions.[1][2][3][4][5] By selectively blocking the cysteinyl leukotriene receptor 1 (CysLT1), Pranlukast inhibits the pro-inflammatory effects of leukotrienes, leading to reduced bronchoconstriction and inflammation.[3][5] The active pharmaceutical ingredient (API) is typically used in its hemihydrate form. Understanding the synthesis and impurity profile of **Pranlukast hemihydrate** is critical for ensuring its quality, safety, and efficacy.

Synthesis Pathways of Pranlukast Hemihydrate



The synthesis of **Pranlukast hemihydrate** involves the convergence of two key intermediates: 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4-phenylbutoxy)benzoic acid. Several routes have been reported for the preparation of these intermediates.

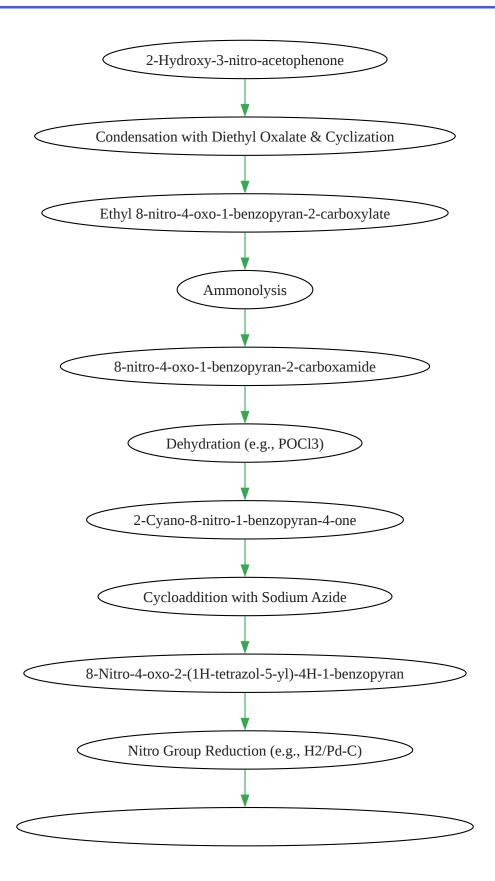
Synthesis of Key Intermediate: 8-Amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran

One common pathway to this intermediate begins with 2-hydroxy-3-nitro-acetophenone. The synthesis proceeds through the formation of a chromene ring, followed by the introduction of the tetrazole moiety and subsequent reduction of the nitro group.[6]

A detailed synthetic approach involves the following steps:

- Condensation and Cyclization: 2-hydroxy-3-nitro-acetophenone is condensed with diethyl oxalate, followed by cyclization to form the chromene ring.[6]
- Ammonolysis and Dehydration: The resulting ester is treated with ammonia to form an amide, which is then dehydrated to a nitrile (2-cyano-8-nitro-1-benzopyran-4-one).[7]
- Tetrazole Formation: The nitrile undergoes a [2+3] cycloaddition with sodium azide to form the tetrazole ring.[6][7]
- Nitro Group Reduction: The nitro group is reduced to an amine, yielding 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran.[6] This intermediate is often used as its hydrochloride salt.[2][3][8]





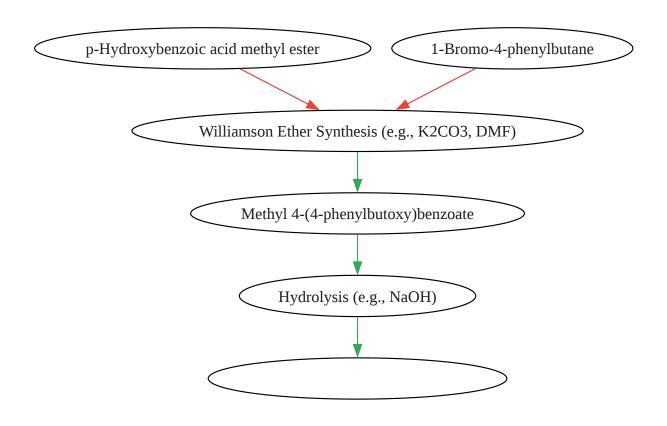
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Synthesis of Key Intermediate: 4-(4-phenylbutoxy)benzoic acid

This intermediate provides the side chain of the Pranlukast molecule. A common synthesis starts from p-hydroxybenzoic acid and 1-bromo-4-phenylbutane.

A novel synthesis route for 4-(4-phenylbutoxy)benzoic acid has also been described, starting from beta-bromophenylethane and involving a Grignard reaction.[9]

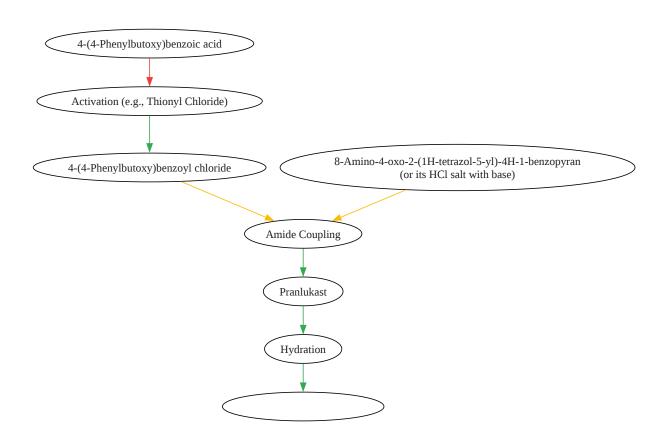


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Final Assembly of Pranlukast Hemihydrate

The final step in the synthesis is the amide coupling of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran with 4-(4-phenylbutoxy)benzoic acid. This is typically achieved by first activating the carboxylic acid, for example, by converting it to an acyl chloride.





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Impurities in Pranlukast Hemihydrate

Impurity profiling is a critical aspect of drug development and manufacturing. Impurities in Pranlukast can arise from starting materials, intermediates, by-products of side reactions, or degradation of the final product.



Process-Related Impurities

These impurities are related to the manufacturing process.

- Unreacted Starting Materials and Intermediates: Residual amounts of 8-amino-4-oxo-2-(tetrazol-5-yl)benzopyran hydrochloride[2], 4-(4-phenylbutoxy)benzoic acid[3][8][10], 3-amino-2-hydroxyacetophenone[3][8][10][11], and other precursors can be present in the final API.
- By-products from Side Reactions: Incomplete reactions or competing reaction pathways can lead to the formation of by-products.

Known Impurities

Several specific impurities of Pranlukast have been identified:

Impurity Name	CAS Number	Molecular Formula	Molecular Weight
Pranlukast Chromene Carboxylic Acid Impurity	211116-98-2	C27H23NO6	457.48
Pranlukast Chromene Carboxamide Impurity	136450-10-7	C27H24N2O5	456.50
Pranlukast 8-Amino Impurity	110683-22-2	C10H7N5O2	229.20
Pranlukast Benzoic Acid Impurity	30131-16-9	C17H18O3	270.32
Pranlukast Nitroso Impurity	N/A	N/A	N/A
Ethyl 1-nitroso-1H- tetrazole-5- carboxylate	N/A	N/A	N/A

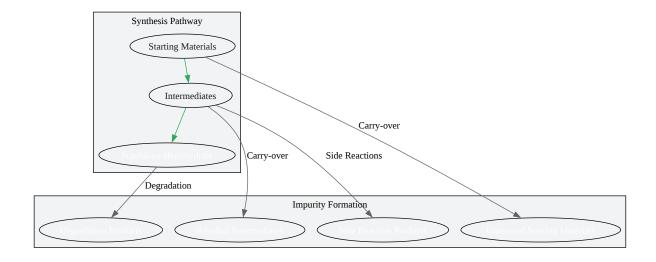
Data sourced from Pharmaffiliates and Veeprho.[1][5]



Degradation Impurities

These impurities can form during storage or upon exposure to light, heat, or humidity.

- Hydrolysis Products: The amide bond in Pranlukast can be susceptible to hydrolysis, leading to the formation of 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1-benzopyran and 4-(4phenylbutoxy)benzoic acid.[5]
- Oxidative Degradation Products: The aromatic rings and other functional groups may be prone to oxidation.[5]



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Experimental Protocols



The following are generalized experimental protocols based on published literature. Researchers should adapt these methods based on their specific laboratory conditions and safety protocols.

Preparation of 4-(4-phenylbutoxy)benzoyl chloride

- Reaction Setup: To a solution of 4-(4-phenylbutoxy)benzoic acid (1.0 eq) in a suitable solvent such as dimethylacetamide (DMAC) at 0°C, add thionyl chloride (1.2 eq) dropwise.[7]
- Reaction Execution: Stir the mixture at 0°C for 10-30 minutes. The completion of the reaction can be monitored by techniques such as TLC or HPLC.
- Work-up: The resulting solution of 4-(4-phenylbutoxy)benzoyl chloride is typically used directly in the next step without isolation.

Amide Coupling to form Pranlukast

- Reaction Setup: In a separate flask, dissolve 8-amino-4-oxo-2-(1H-tetrazol-5-yl)-4H-1benzopyran hydrochloride (1.0 eq) and a base such as triethylamine (1.0 eq) or pyridine (1.0 eq) in DMAC.[7]
- Reaction Execution: Slowly add the previously prepared solution of 4-(4phenylbutoxy)benzoyl chloride to this mixture. Allow the reaction to stir at room temperature for 4-5 hours.[7]
- Work-up and Purification: Quench the reaction by adding water. The precipitated solid is collected by filtration and washed with water. The crude product can be purified by recrystallization from a suitable solvent system, such as an acetone-water mixture, to yield Pranlukast.[7]

Formation of Pranlukast Hemihydrate

- Hydration: The anhydrous Pranlukast is slurried in a mixture of acetone and water.
- Reflux and Cooling: The slurry is heated to reflux for approximately 1 hour and then allowed to cool to room temperature.



Isolation: The solid is collected by filtration, washed with water, and dried to afford
 Pranlukast hemihydrate.

Analytical Techniques for Impurity Detection

The identification and quantification of impurities in **Pranlukast hemihydrate** require a suite of analytical techniques.

- High-Performance Liquid Chromatography (HPLC): A primary tool for separating and quantifying impurities. Reversed-phase HPLC with UV detection is commonly employed.[8]
 [12]
- Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Used for the identification and structural elucidation of impurities, especially those present at low levels.[12][13]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information for isolated impurities.
- Gas Chromatography (GC): Used for the analysis of residual solvents.[8]
- Infrared Spectroscopy (IR): Can be used to identify functional groups and confirm the chemical composition.[8]

Conclusion

The synthesis of **Pranlukast hemihydrate** is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. A thorough understanding of the potential impurities, their sources, and appropriate analytical methods for their detection is paramount for the development of a safe and effective drug product. This guide provides a foundational understanding of these aspects to aid researchers and professionals in the pharmaceutical industry.

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